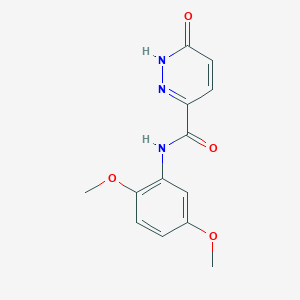

N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis, and the phenyl ring might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would be determined experimentally .Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of novel heterocyclic compounds, including derivatives closely related to N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These compounds were synthesized using a condensation reaction involving seleno derivatives of pyridine, pyridazine, and/or quinolone. The research aimed at evaluating the biological activities of these synthesized compounds, which exhibited significant antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The compounds were also applied in dyeing polyester fabrics, indicating their potential use in creating sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).

Anticancer and Antioxidant Properties

Another study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share a structural motif with N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These compounds underwent evaluation for their antioxidant activities, revealing that many possessed moderate to significant radical scavenging activity. The research suggests the potential of these compounds as templates for future development into more potent biologically active molecules, indicating the broader applicability of N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide analogues in pharmacological contexts (Ahmad et al., 2012).

Novel Fused Heterobicycles

Further research involved the synthesis of novel fused heterobicycles based on the core structure similar to N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These studies aimed to explore the compound's versatility in forming new chemical entities with potential pharmacological activities. The synthesized compounds underwent preliminary evaluations for their in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide and its derivatives in cancer research (Hassan et al., 2014).

Mechanism of Action

The 5-HT2A receptor is a type of serotonin receptor and is known to play a key role in the functioning of the central nervous system. Compounds that interact with this receptor can have a variety of effects, including changes in mood, perception, and behavior .

In terms of pharmacokinetics, these compounds are often metabolized in the liver by cytochrome P450 enzymes, and their metabolites are excreted in the urine . The rate and extent of this metabolism can be influenced by a variety of factors, including the individual’s genetic makeup, the presence of other drugs, and various environmental factors .

Safety and Hazards

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-8-3-5-11(20-2)10(7-8)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAXGOVAOWZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)

![2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2979152.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2979157.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)

![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2979162.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)